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An In-Depth Technical Guide to the Physicochemical Properties of 1-
(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

Introduction

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a derivative of piperidine-4-
carboxylic acid, also known as isonipecotic acid.[1] The piperidine scaffold is a crucial structural
motif found in numerous pharmaceutical agents across a wide range of therapeutic areas,
including neurology and oncology.[1] Isonipecotic acid itself is a conformationally restricted
analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the
central nervous system, and acts as a partial agonist at the GABA-A receptor.[1][2] The
substitution at the nitrogen atom of the piperidine ring is a common medicinal chemistry
strategy used to modulate pharmacological properties such as receptor affinity, selectivity, and
pharmacokinetic profiles.[1]

This technical guide serves as a foundational resource for researchers, scientists, and drug
development professionals. It provides a comprehensive overview of the core physicochemical
properties of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. Due to the limited
publicly available experimental data for this specific molecule, this guide synthesizes predicted
values from established computational models with detailed, field-proven experimental
protocols for their validation. Understanding these properties is critical for predicting a
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compound's absorption, distribution, metabolism, and excretion (ADME) profile, which
ultimately influences its bioavailability and therapeutic efficacy.[3]

Core Physicochemical Profile

The following table summarizes the key physicochemical identifiers and properties of 1-
(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. The data presented is a consolidation of
information from chemical databases and computational predictions.

Property Value Data Source

CAS Number 147636-33-7 [4][5]

Molecular Formula C12H19NOs3 [5]

Molecular Weight 225.28 g/mol [6]

Melting Point 185-195 °C Predicted[7]

Boiling Point 358.5 + 37.0 °C at 760 mmHg Predicted[7]

Aqueous Solubility 259/l Predicted[7]

pKa (Acidic) ~4.8 (Carboxylic Acid) Predicted[7]

pKa (Basic) ~9.5 (Piperidine Nitrogen) Predicted[7]

LogP 14-23 Computed/Predicted[6][7]

Detailed Physicochemical Analysis
Acidity, Basicity, and pH-Dependent Behavior (pKa)

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is an amphoteric molecule, containing
both a weakly acidic functional group (carboxylic acid) and a weakly basic functional group (the
tertiary amine of the piperidine ring).

o Acidic pKa (~4.8): The predicted pKa of approximately 4.8 is characteristic of the carboxylic
acid moiety.[7] At a pH below this value, the carboxyl group will be predominantly in its
protonated, neutral form (-COOH). At a pH above 4.8, it will be deprotonated to its anionic
carboxylate form (-COO").
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e Basic pKa (~9.5): The predicted pKa of approximately 9.5 corresponds to the equilibrium of
the protonated piperidinium ion.[7] At a pH below 9.5, the piperidine nitrogen will be
protonated, carrying a positive charge. Above this pH, it will be in its neutral, free base form.

The interplay of these two pKa values is critical for understanding the compound's solubility. It
will exhibit its lowest agueous solubility at its isoelectric point and will become more soluble in
acidic (pH < 4) or basic (pH > 10) solutions.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity,
which heavily influences its ability to cross biological membranes. The predicted LogP values
for this compound range from approximately 1.4 to 2.3, indicating moderate lipophilicity.[6][7]
The presence of the non-polar cyclopentyl group significantly increases the lipophilicity
compared to the parent compound, isonipecotic acid. This moderate LogP value suggests a
potential for good oral absorption and cell membrane permeability, key characteristics for drug
candidates.

Solubility

Solubility is a critical property that affects a drug's formulation and bioavailability.[3] The
predicted aqueous solubility for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is 2.5
g/L.[7] This limited but significant solubility is a balance between the polar carboxylic acid and
amide functionalities, which can form hydrogen bonds with water, and the non-polar cyclopentyl
and piperidine ring structures.[8] As noted previously, the solubility of this compound is highly
dependent on pH.

Structural Characterization and Spectroscopic
Analysis

While specific experimental spectra for this compound are not widely published, its structure
allows for the prediction of key features based on established principles of spectroscopic
analysis for related piperidine derivatives.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different proton environments. The protons on the cyclopentyl ring would appear as a
series of multiplets in the aliphatic region. The protons on the piperidine ring would also
appear as multiplets, with those adjacent to the nitrogen atom shifted downfield.[11][12]

e 13C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals. Key
signals would include two downfield resonances for the carbonyl carbons of the amide and
the carboxylic acid. The remaining signals would be in the aliphatic region, corresponding to
the carbons of the piperidine and cyclopentyl rings.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the
structure of piperidine alkaloids and their derivatives.[10][14]

o Electrospray lonization (ESI-MS): In positive ion mode, the spectrum would be expected to
show a prominent peak for the protonated molecule [M+H]* at m/z 226.

o Fragmentation Pattern: Common fragmentation pathways for N-acylpiperidines involve the
cleavage of the N-acyl bond. Collision-induced dissociation (CID) experiments would likely
reveal characteristic fragment ions corresponding to the loss of the cyclopentylcarbonyl
group or fragmentation within the piperidine ring structure.[10]

Experimental Protocols

The following sections provide standardized, detailed methodologies for the experimental
determination of key physicochemical properties. These protocols are designed to be self-
validating and are based on established best practices in the pharmaceutical sciences.

Protocol for Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity
of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C,
while impurities lead to a depressed and broadened melting range.[15]

Methodology:
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o Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a
powder.[16] The open end of a capillary tube is pressed into the powder, and the tube is
tapped gently to pack 2-3 mm of the sample into the sealed bottom.[16][17]

o Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a
Mel-Temp or DigiMelt).[16][17]

o Approximate Determination: A rapid heating run (5-10 °C/minute) is performed to quickly
determine an approximate melting range.[16]

o Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the
approximate melting point.[16] A fresh sample is inserted, and the temperature is increased
slowly, at a rate of ~2 °C/minute, through the expected melting range.[16]

o Data Recording: The temperature at which the first crystal begins to liquefy and the
temperature at which the last crystal melts are recorded. This range is the compound's
melting point.[16]

Sample Preparation Measurement Data Analysis

Insert Sample into Slow Run (~2°C/min) Record T_initial Record T_final Report Melting
4' CERI RIS 4' (First drop melts) (Last crystal melts) Point Range

Crush Solid to
Fine Powder

Pack 2-3 mm into
Capillary Tube

Fast Run (~10°C/min)
to find approx. MP

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Protocol for Equilibrium Aqueous Solubility
Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility.[18] It
measures the concentration of a saturated solution when the dissolved solute is in equilibrium
with the excess solid material.

Methodology:
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Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant
pH values (e.g., pH 1.2, 4.5, and 6.8).[18]

Sample Addition: Add an excess amount of the solid compound to a vial containing a known
volume of the buffer solution. This ensures that a saturated solution will be formed.[19]

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a
temperature-controlled environment (typically 37 + 1 °C for biopharmaceutical relevance).
[18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is
reached.[18][19] To confirm equilibrium, samples can be taken at different time points (e.g.,
24, 48, 72 hours) until the concentration plateaus.[18]

Phase Separation: After equilibration, separate the undissolved solid from the solution. This
is typically achieved by centrifugation followed by filtration of the supernatant through a
suitable filter (e.g., 0.22 um PVDF).[19]

Quantification: Accurately dilute the clear, filtered supernatant with an appropriate solvent.
Analyze the concentration of the dissolved compound using a validated analytical method,
such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
[19]

Calculation: The equilibrium solubility is calculated from the measured concentration of the
saturated solution. The lowest solubility measured across the pH range of 1.2-6.8 is used for
classification purposes like the Biopharmaceutics Classification System (BCS).[18]
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Experiment Setup
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Caption: Workflow for Shake-Flask Solubility Assay.
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Conclusion

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a moderately lipophilic, amphoteric
compound with limited but significant predicted aqueous solubility. Its structural relationship to
isonipecotic acid suggests potential applications in neurological research and drug
development. The physicochemical data presented in this guide, though largely predictive,
provides a strong foundation for further investigation. The detailed experimental protocols offer
a clear pathway for researchers to validate these properties, enabling informed decisions in
formulation development, ADME screening, and the overall progression of research and
development activities involving this molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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